1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine
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Overview
Description
The compound “1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a sulfonyl group (SO2) linked to a cyclopropyl group, which is a three-membered carbon ring. The molecule also contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the piperazine ring could be formed through a reaction known as reductive amination. The sulfonyl group could be introduced through a sulfonation reaction, and the cyclopropyl group could be formed through a cyclopropanation reaction. The 1,2,4-triazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperazine ring would likely adopt a chair conformation, with the sulfonyl group and the 1,2,4-triazole ring attached to different nitrogen atoms. The relative positions of these groups in space would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The sulfonyl group could potentially be reduced to a sulfide group, and the 1,2,4-triazole ring could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, it would likely be a solid at room temperature, given its molecular weight. Its solubility in water and organic solvents would depend on the specific substituents present in the molecule .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can enhance solubility and bioavailability. The 1,2,4-triazole ring is also a common feature in many pharmaceuticals and can have various biological activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could be quite varied. For instance, it could be investigated for potential biological activity, given the presence of functional groups that are common in many pharmaceuticals. Alternatively, it could be used as a starting point for the synthesis of other complex organic molecules .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S/c1-14-11(12-9-13-14)8-15-4-6-16(7-5-15)19(17,18)10-2-3-10/h9-10H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLXWOBYOHOWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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